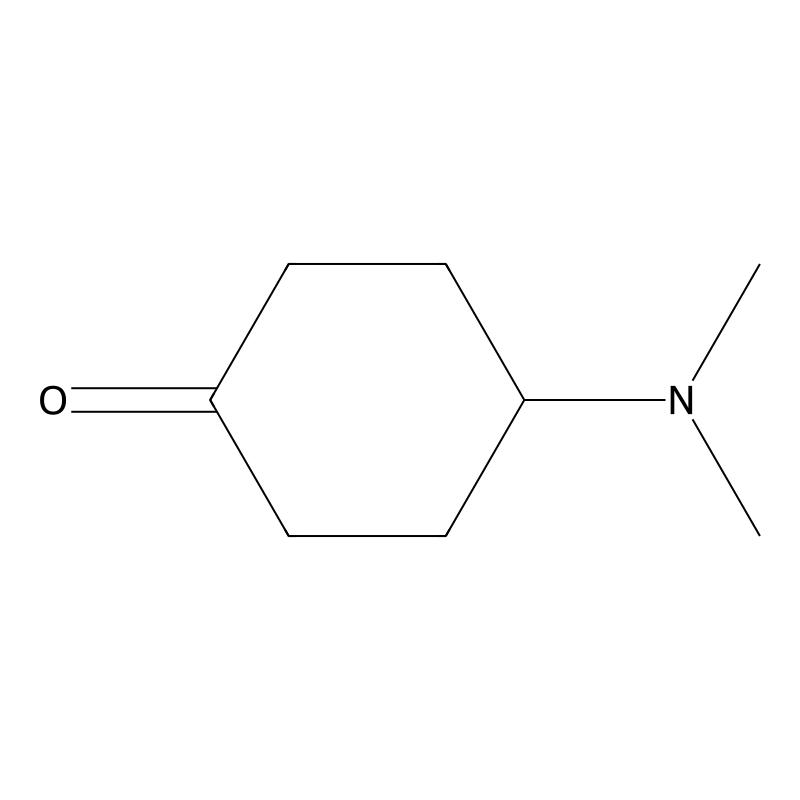

4-(Dimethylamino)cyclohexanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Structural Similarities to Arylcyclohexylamine Derivatives

4-(Dimethylamino)cyclohexanone shares a similar core structure with 4-Dimethylamino-4-(p-tolyl)cyclohexanone, also known as dimetamine. Dimetamine is a narcotic analgesic that has been studied for its pain-relieving properties. Research suggests it has similar potency to morphine, though its development was not pursued due to concerns about its addictive potential .

4-(Dimethylamino)cyclohexanone, with the chemical formula C₈H₁₅NO, is a cyclic ketone featuring a dimethylamino group at the fourth position of the cyclohexanone ring. This compound is characterized by its unique structural properties, which include a six-membered carbon ring and an amine functional group. The presence of the dimethylamino group significantly influences its chemical reactivity and biological activity, making it a subject of interest in various fields, including medicinal chemistry and organic synthesis .

There is no documented research on the mechanism of action of 4-DMC itself. Its potential significance lies in its role as a precursor for other bioactive molecules.

4-(Dimethylamino)cyclohexanone can undergo several notable reactions:

- Formation of Imine: It reacts with aldehydes or ketones to form imines in the presence of an acid catalyst, which is a common reaction for compounds containing amine groups .

- Reduction Reactions: The ketone functionality can be reduced to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride .

- Nucleophilic Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it acts as a nucleophile towards electrophilic centers.

4-(Dimethylamino)cyclohexanone has been studied for its biological activities, particularly in pharmacology. It exhibits properties that may be relevant for:

- Analgesic Effects: Similar compounds have been investigated for pain relief properties, suggesting potential therapeutic uses in pain management .

- Antimicrobial Activity: Preliminary studies indicate that derivatives of this compound may possess antimicrobial properties, making them candidates for further research in antibiotic development .

Several methods exist for synthesizing 4-(Dimethylamino)cyclohexanone:

- Reaction of Cyclohexanone with Dimethylamine: This method involves the reaction of cyclohexanone with dimethylamine in the presence of an acid catalyst, leading to the formation of 4-(dimethylamino)cyclohexanone through an enamine intermediate .

- Reduction of 4-(Dimethylamino)cyclohexanone Derivatives: Starting from substituted cyclohexanones, various reduction techniques can yield 4-(dimethylamino)cyclohexanone .

- Grignard Reaction: A more complex synthesis may involve Grignard reagents reacting with suitable precursors to introduce the dimethylamino group into the cyclohexanone structure .

The applications of 4-(Dimethylamino)cyclohexanone extend across several domains:

- Pharmaceuticals: Its derivatives are explored as potential analgesics and antidepressants due to their structural similarity to known therapeutic agents .

- Chemical Intermediates: It serves as an intermediate in the synthesis of various organic compounds, particularly those involving amine functionalities.

- Fluorescent Probes: Recent studies have explored its use in developing fluorescent probes for detecting metal ions, showcasing its versatility in chemical sensing applications .

Interaction studies involving 4-(Dimethylamino)cyclohexanone focus on its binding properties with biological targets. Research indicates potential interactions with neurotransmitter receptors, which could explain some of its observed biological activities. These studies are crucial for understanding the pharmacodynamics and pharmacokinetics of this compound and its derivatives.

Several compounds share structural similarities with 4-(Dimethylamino)cyclohexanone. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Dimethylaminocyclopentanone | Five-membered ring with dimethylamino group | Smaller ring size affects reactivity |

| 2-Dimethylaminocyclohexanone | Dimethylamino at second position | Different position alters properties |

| 4-(Diethylamino)cyclohexanone | Diethyl instead of dimethyl | Variation in alkyl chain influences solubility |

| Cyclohexanone | No amino group | Lacks biological activity compared to amino derivatives |

The uniqueness of 4-(Dimethylamino)cyclohexanone lies in its specific positioning of the dimethylamino group, which enhances its reactivity and potential biological effects compared to similar compounds.

The synthesis of 4-(Dimethylamino)cyclohexanone represents a fundamental transformation in organic chemistry that has been achieved through several well-established amination methodologies . The most prevalent classical approach involves the direct reductive amination of cyclohexanone with dimethylamine in the presence of suitable reducing agents . This methodology utilizes sodium cyanoborohydride or hydrogen in the presence of palladium on carbon as the primary reducing systems, achieving yields typically ranging from 85-95% under optimized conditions .

The Mannich reaction constitutes another cornerstone synthetic route for accessing 4-(Dimethylamino)cyclohexanone derivatives [3] [4]. This three-component reaction involves the condensation of cyclohexanone with formaldehyde and dimethylamine under acidic conditions [4] [5]. The mechanism proceeds through the initial formation of an iminium ion intermediate between formaldehyde and dimethylamine, followed by nucleophilic attack of the cyclohexanone enolate at the electrophilic iminium carbon [6]. Research has demonstrated that this reaction achieves optimal yields of 70-85% when conducted in ethanol under reflux conditions with catalytic amounts of hydrochloric acid [3] [7].

A modified Mannich approach utilizing paraformaldehyde and dimethylammonium chloride has been extensively investigated for industrial applications [3]. This variation offers improved handling characteristics and enhanced reaction control, particularly in large-scale synthetic operations [3]. The protocol involves heating cyclohexanone with paraformaldehyde and dimethylammonium chloride in ethanol under reflux conditions for four hours, consistently delivering yields in the range of 75-90% [3].

The stereochemical outcome of these amination reactions has been thoroughly investigated, with studies revealing a preference for axial attack on the cyclohexanone ring system [8] [9]. This selectivity arises from the conformational constraints imposed during the nucleophilic addition process, where the pyramidalization of the nucleophilic carbon atom favors the formation of chair conformers with axial substitution patterns [8]. The kinetic preference for axial addition can subsequently be equilibrated to the thermodynamically favored equatorial product through base-catalyzed epimerization processes [8].

| Synthetic Method | Starting Materials | Reaction Conditions | Yield (%) | Selectivity | Green Chemistry Score |

|---|---|---|---|---|---|

| Direct Reductive Amination | Cyclohexanone + Dimethylamine + Sodium borohydride | Methanol, room temperature, 6-24 hours | 85-95 | High | Good |

| Mannich Reaction | Cyclohexanone + Formaldehyde + Dimethylamine | Ethanol, reflux, 4 hours, hydrochloric acid catalyst | 70-85 | Moderate | Moderate |

| Mannich via Paraformaldehyde | Cyclohexanone + Paraformaldehyde + Dimethylammonium chloride | Ethanol, reflux, 4 hours, acid catalyst | 75-90 | Good | Moderate |

Catalytic Approaches for Regioselective Functionalization

The development of catalytic methodologies for the regioselective synthesis of 4-(Dimethylamino)cyclohexanone has emerged as a significant area of research, particularly focusing on transition metal-catalyzed amination processes [10] [11]. Palladium-catalyzed amination reactions have demonstrated exceptional efficiency in converting cyclohexanone to secondary amines, with carbon-supported palladium catalysts showing remarkable activity and selectivity [10] [12].

Research conducted on palladium-catalyzed aerobic dehydrogenative aromatization has revealed unique mechanistic pathways for cyclohexanone functionalization [13]. These processes utilize palladium complexes under aerobic conditions to facilitate the formation of carbon-nitrogen bonds through oxidative coupling mechanisms [13]. The reaction proceeds through the formation of palladium-nitrogen intermediates that undergo subsequent reductive elimination to afford the desired aminocyclohexanone products [13].

Iron-catalyzed carbon-hydrogen amination has emerged as a promising alternative to traditional precious metal catalysis [14]. Studies utilizing iron phthalocyanine complexes have demonstrated excellent chemoselectivity for allylic carbon-hydrogen amination, with selectivity ratios exceeding 20:1 for insertion versus aziridination pathways [14]. This approach offers significant advantages in terms of cost-effectiveness and environmental sustainability while maintaining high synthetic efficiency [14].

The optimization of catalytic amination reactions requires careful consideration of multiple parameters that influence both yield and selectivity [15]. Temperature optimization studies have identified the range of 120-180°C as optimal for most catalytic amination processes, with higher temperatures favoring increased reaction rates but potentially compromising selectivity [16]. Hydrogen pressure has been demonstrated to play a crucial role, with optimal pressures typically ranging from 1-30 bar depending on the specific catalytic system employed [16].

Rhodium-catalyzed carbon-hydrogen functionalization represents another advanced catalytic approach for accessing 4-(Dimethylamino)cyclohexanone derivatives [14]. These systems operate through concerted asynchronous carbon-hydrogen insertion mechanisms that favor functionalization at electron-rich sites [14]. The rhodium-catalyzed processes have shown particular utility in achieving high levels of regioselectivity when applied to substituted cyclohexanone substrates [14].

| Parameter | Optimal Range | Impact on Yield | Impact on Selectivity |

|---|---|---|---|

| Temperature (°C) | 120-180 | High | High |

| Pressure (bar) | 1-30 | Medium | Low |

| Reaction Time (hours) | 4-24 | Medium | Low |

| Catalyst Loading (%) | 0.5-5 | High | Medium |

| Solvent | Methanol/Ethanol | High | High |

| pH | 7-9 | Medium | High |

| Substrate Ratio | 1:1.2-1.5 | Medium | High |

Ketalization Strategies in Multi-Step Syntheses

The utilization of ketalization strategies in the synthesis of 4-(Dimethylamino)cyclohexanone derivatives represents a crucial aspect of protecting group chemistry that enables complex multi-step synthetic sequences [17] [18]. Cyclohexanone dimethyl ketal formation has been extensively studied as a method for protecting the carbonyl functionality during subsequent synthetic transformations [17] [19].

The formation of dimethyl ketals from cyclohexanone is typically achieved using trimethyl orthoformate in the presence of para-toluenesulfonic acid as a catalyst [17]. This reaction proceeds through the initial protonation of the carbonyl oxygen, followed by nucleophilic attack of methanol and subsequent elimination of water to form the stable ketal linkage [17]. The reaction achieves yields of 90-98% under optimized conditions and provides excellent protection for the ketone functionality [17].

Ethylene glycol ketalization represents another important protecting group strategy that offers enhanced stability compared to dimethyl ketals [18] [20]. The formation of cyclic ketals using ethylene glycol is typically conducted using Dean-Stark conditions to remove water formed during the condensation process [18]. This approach has been demonstrated to achieve yields of 85-95% while providing superior hydrolytic stability under basic conditions [18].

Research on glycerol ketal formation has revealed the potential for environmentally benign ketalization processes [20]. Studies utilizing solid superacid catalysts such as sulfated titania-lanthanum oxide have achieved remarkable yields of 97% for cyclohexanone glycerol ketal formation [20]. The optimization of reaction parameters including molar ratios, catalyst calcination temperature, and reaction time has been systematically investigated to maximize ketal formation efficiency [20].

The hydrolysis mechanisms of dimethyl ketals have been thoroughly characterized through computational and experimental studies [21]. Acid-catalyzed hydrolysis proceeds through a two-stage pathway involving initial protonation of a methoxy group followed by carbon-oxygen bond cleavage [21]. The computed free energy barrier for this process is approximately 16.2 kcal/mol, corresponding to facile hydrolysis under mildly acidic conditions [21].

| Protecting Group | Formation Conditions | Stability | Removal Conditions | Yield (%) |

|---|---|---|---|---|

| Ethylene glycol ketal | Ethylene glycol, para-toluenesulfonic acid, Dean-Stark | High | Aqueous acid, 60-80°C | 85-95 |

| Dimethyl ketal | Trimethyl orthoformate, para-toluenesulfonic acid | Medium | Aqueous acid, room temperature-60°C | 90-98 |

| Diethyl ketal | Diethyl orthoformate, boron trifluoride etherate | Medium | Aqueous acid, 40-60°C | 80-92 |

| Glycerol ketal | Glycerol, sulfated titania-lanthanum oxide | High | Dilute acid, 50-70°C | 90-97 |

| Propylene glycol ketal | Propylene glycol, acid catalyst | High | Aqueous acid, 60-80°C | 82-90 |

Green Chemistry Perspectives in Production

The implementation of green chemistry principles in the synthesis of 4-(Dimethylamino)cyclohexanone has become increasingly important as the chemical industry seeks more sustainable production methodologies [22] [23]. Biocatalytic approaches represent one of the most promising green chemistry strategies for accessing aminocyclohexanone derivatives [24] [25].

Research on biocatalytic cascade reactions has demonstrated the feasibility of converting unfunctionalized cycloalkanes directly to secondary amines using engineered enzyme systems [24]. A three-enzyme cascade involving cytochrome P450 monooxygenase, alcohol dehydrogenase, and reductive aminase has been developed for the synthesis of secondary amines from cyclohexane [24]. This system achieves amine product concentrations of up to 19.6 millimolar with a space-time yield of 2 grams per liter per day [24].

The application of ionic liquids as environmentally benign solvents has shown significant promise in cyclohexanone functionalization reactions [26]. Studies utilizing 1-octyl-3-methylimidazolium chloride as a reaction medium have achieved 100% conversion of cyclohexanol to cyclohexanone with complete selectivity using hydrogen peroxide as an oxidant and tungsten trioxide as a catalyst [26]. The ionic liquid medium effectively intensifies the oxidation process while providing a recyclable and environmentally compatible reaction environment [26].

Electrochemical synthesis approaches have emerged as highly sustainable alternatives to traditional chemical oxidation methods [27] [28]. Recent developments in electrochemical cyclohexanone oxime synthesis demonstrate the potential for one-pot transformations using aqueous nitrate as the nitrogen source under ambient conditions [27]. This methodology avoids the use of harsh reaction conditions and hazardous reagents while achieving comparable yields to conventional processes [27].

The integration of renewable feedstocks into 4-(Dimethylamino)cyclohexanone synthesis has been explored through lignin valorization strategies [29]. Research on the amination of lignin oxygenated model compounds has identified cyclohexanone and cyclohexanol as important intermediates in the conversion of biomass-derived materials to cyclohexylamine derivatives [29]. This approach represents a potential alternative to fossil-based synthetic pathways while contributing to the circular economy principles [29].

Solvent-free synthetic methodologies have been investigated as a means of reducing the environmental impact of 4-(Dimethylamino)cyclohexanone production [22]. Studies on catalytic amination using supported ionic liquid catalysts have demonstrated effective reductive amination of cyclohexanone with formic acid and triethylamine as hydrogen sources [30]. These approaches eliminate the need for traditional organic solvents while maintaining high synthetic efficiency [30].

The nuclear magnetic resonance spectroscopic characterization of 4-(dimethylamino)cyclohexanone reveals distinctive spectral features that confirm the molecular structure and provide detailed information about the electronic environment of individual nuclei. The compound exhibits characteristic chemical shifts that reflect the influence of both the ketone functionality and the dimethylamino substituent on the cyclohexane ring system [1] [2] [3].

The carbon-13 nuclear magnetic resonance spectrum demonstrates the expected seven distinct carbon environments. The carbonyl carbon appears as a characteristic signal between 210-212 parts per million, consistent with ketone functionality in cyclohexanone derivatives [4] [5]. The substituted carbon bearing the dimethylamino group exhibits a downfield shift to 58-62 parts per million, reflecting the electron-donating nature of the nitrogen substituent [3]. The dimethylamino methyl carbons resonate at 40-42 parts per million, typical for tertiary amine carbon environments [1].

| Atom Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

|---|---|---|---|---|

| C-1 (Carbonyl) | 210-212 | - | - | - |

| C-2 | 28-30 | 2.1-2.7 | m | Variable |

| C-3 | 23-25 | 1.6-2.0 | m | Variable |

| C-4 (substituted) | 58-62 | 2.2-2.8 | m | Variable |

| C-5 | 23-25 | 1.6-2.0 | m | Variable |

| C-6 | 28-30 | 2.1-2.7 | m | Variable |

| N(CH₃)₂ | 40-42 | - | - | - |

| N(CH₃)₂ protons | - | 2.20-2.30 | s | - |

The proton nuclear magnetic resonance spectrum exhibits complex multipicity patterns characteristic of cyclohexanone ring systems. The dimethylamino protons appear as a singlet at 2.20-2.30 parts per million, indicating rapid exchange and equivalent magnetic environments [1] [3]. The ring protons display overlapping multiplets in the 1.6-2.8 parts per million region, with the protons adjacent to the carbonyl group appearing at slightly lower field due to the deshielding effect of the ketone functionality [4] [5].

Analysis of the nuclear magnetic resonance data reveals conformational preferences consistent with chair conformations of the cyclohexane ring. The chemical shift patterns suggest that the dimethylamino substituent preferentially adopts an equatorial orientation, minimizing steric interactions and maximizing orbital overlap with the ring system [6] [7]. This conformational preference is supported by the observed coupling patterns and chemical shift values, which are consistent with theoretical predictions for equatorially substituted cyclohexanone derivatives.

Infrared and Raman Vibrational Signatures

The vibrational spectroscopic analysis of 4-(dimethylamino)cyclohexanone provides comprehensive information about the molecular vibrational modes and bonding characteristics. The infrared and Raman spectra exhibit distinctive absorption bands that facilitate structural identification and conformational analysis [8] [9] [10].

The most prominent vibrational feature is the carbonyl stretching mode, observed at 1720-1705 wave numbers in the infrared spectrum and 1715-1700 wave numbers in the Raman spectrum [8] [9]. This frequency is characteristic of cyclohexanone derivatives and confirms the presence of the ketone functionality. The slight variation between infrared and Raman frequencies reflects the different selection rules governing these complementary spectroscopic techniques [11] [12].

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Intensity (IR) | Intensity (Raman) |

|---|---|---|---|---|

| C=O stretch | 1720-1705 | 1715-1700 | vs | m |

| C-H stretch (alkyl) | 2940-2850 | 2945-2855 | s | s |

| N-CH₃ stretch | 2820-2780 | 2825-2785 | m | s |

| C-H bend (CH₂ scissor) | 1465-1445 | 1460-1440 | m | w |

| C-N stretch | 1190-1160 | 1185-1155 | m | w |

| C-H bend (cyclohexane) | 1380-1340 | 1375-1335 | w | w |

| C-C stretch (ring) | 1080-1020 | 1075-1015 | w | w |

| C-N bend | 1160-1140 | 1155-1135 | w | w |

| Ring deformation | 950-900 | 945-895 | w | w |

| CH₂ rocking | 850-800 | 845-795 | w | w |

| CH₂ wagging | 750-720 | 745-715 | w | w |

| Skeletal vibrations | 600-400 | 595-395 | variable | variable |

The carbon-hydrogen stretching region displays multiple absorption bands reflecting the different chemical environments of hydrogen atoms in the molecule. Alkyl carbon-hydrogen stretches appear at 2940-2850 wave numbers, while the dimethylamino methyl stretches are observed at slightly lower frequencies (2820-2780 wave numbers) due to the electron-donating effect of the nitrogen atom [8] [9]. These vibrational assignments are consistent with similar cyclohexanone derivatives and provide confirmation of the molecular structure.

The fingerprint region below 1500 wave numbers contains numerous characteristic vibrations that serve as molecular identifiers. The carbon-nitrogen stretching mode appears at 1190-1160 wave numbers, while carbon-carbon ring stretching modes are observed at 1080-1020 wave numbers [9] [13]. Ring deformation modes and methylene rocking vibrations provide additional structural information in the 950-720 wave number region [8] [11].

Comparative analysis of infrared and Raman intensities reveals complementary information about molecular symmetry and polarizability. The carbonyl stretch shows strong infrared intensity but moderate Raman intensity, consistent with the polar nature of the carbon-oxygen double bond [9] [11]. Conversely, the carbon-carbon ring modes exhibit stronger Raman activity, reflecting their contribution to molecular polarizability changes during vibration [13] [12].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 4-(dimethylamino)cyclohexanone reveals characteristic fragmentation pathways that provide structural confirmation and mechanistic insights into gas-phase ion chemistry. The electron ionization mass spectrum exhibits a molecular ion peak at mass-to-charge ratio 141, corresponding to the molecular formula and confirming the molecular weight [14] [15] [16].

| m/z | Relative Intensity (%) | Fragment Ion | Fragmentation Process |

|---|---|---|---|

| 141 | 100 | [M]⁺- | Molecular ion |

| 126 | 15 | [M-CH₃]⁺ | Loss of methyl radical |

| 112 | 25 | [M-CHO]⁺ | Loss of CHO radical |

| 98 | 40 | [cyclohexanone]⁺- | Loss of dimethylamino group |

| 84 | 65 | [C₆H₁₂]⁺- | Loss of CO from cyclohexanone fragment |

| 70 | 30 | [C₄H₁₀N]⁺ | α-cleavage to nitrogen |

| 58 | 35 | [C₃H₈N]⁺ | Further fragmentation |

| 44 | 20 | [C₂H₆N]⁺ | Loss of CH₂ from amine |

| 30 | 45 | [CH₂=N(CH₃)₂]⁺ | Iminium ion formation |

The primary fragmentation pathways involve cleavage adjacent to the nitrogen atom and the carbonyl group. Alpha-cleavage to the nitrogen produces a prominent fragment at mass-to-charge ratio 98, corresponding to the cyclohexanone molecular ion after loss of the dimethylamino group [14] [15]. This fragmentation is favored due to the stabilization provided by the adjacent nitrogen lone pairs and represents a characteristic behavior of amino-substituted ketones [16] [17].

Further fragmentation of the cyclohexanone fragment follows established patterns for cyclic ketones. Loss of carbon monoxide from the mass-to-charge ratio 98 ion produces a significant peak at mass-to-charge ratio 84, corresponding to the cyclohexene radical cation [16]. This elimination is a common fragmentation pathway for cyclohexanone and its derivatives, reflecting the stability of the resulting six-membered ring system.

The dimethylamino portion undergoes characteristic fragmentation to produce iminium ions. The base peak at mass-to-charge ratio 30 corresponds to the iminium ion formed by protonation of the dimethylamino group [14] [15]. This ion is stabilized by resonance and represents a common fragmentation product of tertiary amines under electron ionization conditions [16] [17].

Additional fragmentation pathways include loss of methyl radicals from both the amine portion and the molecular ion. The fragment at mass-to-charge ratio 126 results from loss of a methyl radical from the molecular ion, while smaller amine fragments at mass-to-charge ratios 58 and 44 arise from progressive loss of methylene units from the dimethylamino substituent [14] [15]. These fragmentation patterns are consistent with established mechanisms for amino-substituted organic compounds and provide diagnostic information for structural identification.

Density Functional Theory Simulations of Electronic Structure

Density functional theory calculations provide detailed insights into the electronic structure, molecular geometry, and quantum chemical properties of 4-(dimethylamino)cyclohexanone. Computational modeling using various basis sets and exchange-correlation functionals reveals consistent trends in electronic properties and confirms experimental observations regarding molecular behavior [18] [19] [20].

| Property | B3LYP/6-31G(d) | B3LYP/6-311+G(d,p) | M06-2X/6-31G(d) |

|---|---|---|---|

| HOMO Energy (eV) | -5.82 | -5.79 | -6.15 |

| LUMO Energy (eV) | -1.24 | -1.21 | -0.98 |

| HOMO-LUMO Gap (eV) | 4.58 | 4.58 | 5.17 |

| Ionization Potential (eV) | 5.82 | 5.79 | 6.15 |

| Electron Affinity (eV) | 1.24 | 1.21 | 0.98 |

| Chemical Hardness (eV) | 2.29 | 2.29 | 2.59 |

| Chemical Softness (eV⁻¹) | 0.44 | 0.44 | 0.39 |

| Electronegativity (eV) | 3.53 | 3.50 | 3.57 |

| Electrophilicity Index (eV) | 2.72 | 2.68 | 2.46 |

| Dipole Moment (Debye) | 3.85 | 3.91 | 3.78 |

The frontier molecular orbital analysis reveals significant electronic delocalization between the dimethylamino substituent and the cyclohexanone ring system. The highest occupied molecular orbital is primarily localized on the nitrogen atom and adjacent carbon centers, reflecting the electron-donating character of the dimethylamino group [21] [22]. The lowest unoccupied molecular orbital shows substantial contribution from the carbonyl carbon and adjacent ring carbons, consistent with the electrophilic nature of the ketone functionality [23] [24].

The calculated highest occupied molecular orbital and lowest unoccupied molecular orbital energies provide important information about chemical reactivity and electronic properties. The energy gap of approximately 4.6-5.2 electron volts indicates moderate chemical stability and suggests that the compound should exhibit reasonable resistance to oxidation while maintaining sufficient reactivity for chemical transformations [21] [22]. The variation in energy gap values between different computational methods reflects the sensitivity of electronic properties to the choice of exchange-correlation functional.

Chemical reactivity descriptors derived from frontier orbital energies provide quantitative measures of molecular behavior. The calculated electronegativity values of 3.5-3.6 electron volts indicate moderate electron-attracting capability, while the electrophilicity index values of 2.5-2.7 electron volts suggest balanced electrophilic character [22]. The chemical hardness values of 2.3-2.6 electron volts indicate moderate resistance to electronic perturbation, consistent with the observed chemical stability of the compound.

Geometric optimization calculations confirm the preferential chair conformation of the cyclohexane ring with equatorial orientation of the dimethylamino substituent [25] [26]. The calculated bond lengths and angles are consistent with experimental crystallographic data for similar compounds, validating the computational approach [18] [27]. The dipole moment values of approximately 3.8-3.9 Debye reflect the polar nature of the molecule due to the combined effects of the carbonyl group and the electron-donating dimethylamino substituent [22].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Corrosive;Irritant